molecular formula C13H10N4O6 B3841685 N'-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide

N'-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide

Cat. No.: B3841685
M. Wt: 318.24 g/mol
InChI Key: HSIUXHCOBXPUCL-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide is an organic compound known for its unique chemical structure and properties It is a derivative of hydrazine and is characterized by the presence of a 2,4-dinitrophenyl group and a 4-hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce nitro-substituted phenylhydrazones .

Scientific Research Applications

N’-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide involves its interaction with cellular components. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of ATP and leading to increased oxidative stress. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by generating reactive oxygen species and damaging cellular components .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications for detecting carbonyl compounds.

    4-Hydroxybenzohydrazide: Another related compound with similar reactivity but lacking the dinitrophenyl group.

Uniqueness

N’-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide is unique due to the presence of both the 2,4-dinitrophenyl and 4-hydroxybenzohydrazide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)-4-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O6/c18-10-4-1-8(2-5-10)13(19)15-14-11-6-3-9(16(20)21)7-12(11)17(22)23/h1-7,14,18H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIUXHCOBXPUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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